2-methyl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1-benzofuran-5-carboxamide
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Overview
Description
2-methyl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1-benzofuran-5-carboxamide is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.147726857 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed novel series of compounds integrating quinoline, pyrazole, and benzofuran moieties, showcasing the versatility of benzofuran derivatives in synthesizing compounds with potential antimicrobial properties (Idrees et al., 2020). These compounds are synthesized through cyclocondensation reactions, indicating the flexibility of benzofuran and pyrazole frameworks in creating structurally diverse molecules with potential biological activities.
Antitumor Activity
The design and synthesis of benzothiazole derivatives based on the pyrazole-3-carboxylic acid moiety have shown selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005). This research demonstrates the therapeutic potential of compounds with benzofuran and pyrazole elements in cancer treatment, highlighting the importance of structural modifications to enhance biological stability and antitumor efficacy.
Molecular Docking and Cytotoxic Activity
A study on benzofuran-2-yl pyrazole pyrimidine derivatives revealed their synthesis from benzofuran-2-yl pyrazol-4-carbaldehyde through various cyclocondensation reactions (El-Zahar et al., 2011). The compounds exhibited cytotoxic activity against human liver carcinoma cell lines, underscoring the significance of pyrazole and benzofuran derivatives in developing antitumor agents.
Antimicrobial Screening
The antimicrobial potential of novel 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives was investigated, revealing their efficacy against a range of pathogenic microorganisms (Idrees et al., 2019). This study highlights the utility of incorporating benzofuran and pyrazole moieties for developing compounds with potential antibacterial properties.
Mechanism of Action
Properties
IUPAC Name |
2-methyl-N-[[1-(pyrazol-1-ylmethyl)cyclopropyl]methyl]-1-benzofuran-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13-9-15-10-14(3-4-16(15)23-13)17(22)19-11-18(5-6-18)12-21-8-2-7-20-21/h2-4,7-10H,5-6,11-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITSLNLWSZDTJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)C(=O)NCC3(CC3)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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